molecular formula C22H17Cl2NO3 B303408 ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate

ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate

Cat. No. B303408
M. Wt: 414.3 g/mol
InChI Key: HIZMAYWNQKGFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate, also known as CC-50, is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to DNA damage, cell cycle arrest, and ultimately cell death. In inflammation-related studies, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This leads to reduced inflammation and immune response. In neurodegenerative diseases, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to have various biochemical and physiological effects in animal models. In cancer-related studies, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. Additionally, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit angiogenesis, the process of formation of new blood vessels that is essential for tumor growth and metastasis. In inflammation-related studies, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In neurodegenerative diseases, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has several advantages for lab experiments, including its synthetic accessibility and relatively low cost compared to other compounds. Additionally, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further preclinical and clinical studies. However, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate also has some limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate research. In cancer-related studies, further studies are needed to determine the optimal dose and treatment regimen for ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate, as well as its potential synergistic effects with other anticancer agents. In inflammation-related studies, further studies are needed to determine the mechanism of action of ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate in reducing inflammation and its potential therapeutic applications in other inflammatory diseases. In neurodegenerative diseases, further studies are needed to determine the optimal dose and treatment regimen for ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate, as well as its potential synergistic effects with other neuroprotective agents. Additionally, further studies are needed to determine the safety and pharmacokinetics of ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate in humans.

Synthesis Methods

Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. The chalcone intermediate is then reacted with 2-amino-6-chlorobenzoic acid in the presence of a catalyst to obtain the desired product. The final step involves esterification of the carboxylic acid group with ethyl alcohol to form ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate.

Scientific Research Applications

Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and reducing tumor size in animal models. Inflammation-related studies have shown that ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate

Molecular Formula

C22H17Cl2NO3

Molecular Weight

414.3 g/mol

IUPAC Name

ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate

InChI

InChI=1S/C22H17Cl2NO3/c1-2-27-22(26)19-18(12-7-9-13(23)10-8-12)16-11-17(24)14-5-3-4-6-15(14)20(16)28-21(19)25/h3-11,18H,2,25H2,1H3

InChI Key

HIZMAYWNQKGFSZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=C(C4=CC=CC=C42)Cl)N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=C(C4=CC=CC=C42)Cl)N

Origin of Product

United States

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